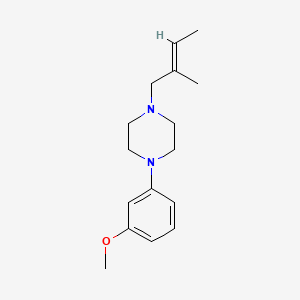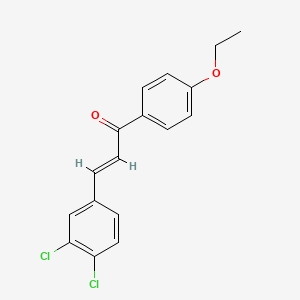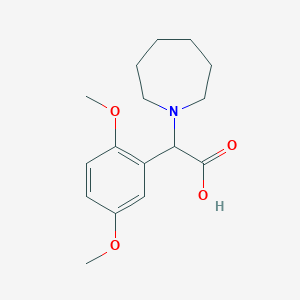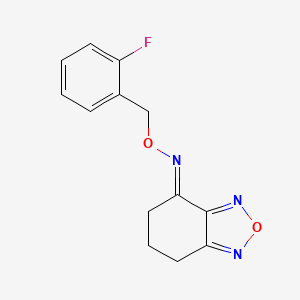
1'-(cyclopropylacetyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(cyclopropylacetyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a promising drug candidate for the treatment of several neurological disorders, including epilepsy, addiction, and cognitive impairments. CPP-115 has shown significant potential in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are the focus of
Mécanisme D'action
1'-(cyclopropylacetyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting GABA transaminase, an enzyme that breaks down the neurotransmitter GABA. By inhibiting GABA transaminase, this compound increases brain GABA levels, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of the antiepileptic drug vigabatrin, but this compound has shown greater selectivity and potency.
Biochemical and Physiological Effects:
This compound has been shown to increase brain GABA levels in both rodents and primates. It has also been shown to have a long half-life and good brain penetration, making it a promising drug candidate for neurological disorders. In addition, this compound has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
1'-(cyclopropylacetyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments, including its high purity and potency, well-established synthesis method, and favorable safety profile. However, its high cost and limited availability may limit its use in some experiments. In addition, this compound's mechanism of action may not be suitable for all neurological disorders, and further studies are needed to determine its full potential.
Orientations Futures
There are several future directions for 1'-(cyclopropylacetyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide research, including:
- Clinical trials to evaluate its efficacy and safety in human subjects with epilepsy, addiction, and cognitive impairments.
- Development of novel this compound analogs with improved selectivity, potency, and pharmacokinetic properties.
- Investigation of this compound's potential for the treatment of other neurological disorders, such as anxiety and depression.
- Studies to elucidate this compound's mechanism of action at the molecular level and its interactions with other neurotransmitter systems.
- Exploration of this compound's potential as a tool for studying the role of GABA in normal and diseased brain function.
Conclusion:
This compound is a promising drug candidate for the treatment of several neurological disorders, including epilepsy, addiction, and cognitive impairments. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its full potential, but this compound has shown significant promise in preclinical models and warrants further investigation.
Méthodes De Synthèse
1'-(cyclopropylacetyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is synthesized using a multi-step process that involves the coupling of a pyridine-3-ylmethylamine with a 1,4'-bipiperidine-3-carboxylic acid derivative. The resulting intermediate is then treated with cyclopropylacetyl chloride to yield this compound. This method has been optimized to produce this compound in high yields and purity, making it a viable drug candidate for further studies.
Applications De Recherche Scientifique
1'-(cyclopropylacetyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In animal models of epilepsy, this compound has been shown to increase brain GABA levels and reduce seizure activity. In addiction models, this compound has been shown to reduce drug-seeking behavior and withdrawal symptoms. In cognitive impairment models, this compound has been shown to improve learning and memory.
Propriétés
IUPAC Name |
1-[1-(2-cyclopropylacetyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O2/c27-21(13-17-5-6-17)25-11-7-20(8-12-25)26-10-2-4-19(16-26)22(28)24-15-18-3-1-9-23-14-18/h1,3,9,14,17,19-20H,2,4-8,10-13,15-16H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWDPDIZLHTNPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)CC3CC3)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,1,3-benzothiadiazol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5465444.png)
![2-(2,4,5-trimethylbenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5465449.png)

![(3S*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-3-methoxypiperidin-4-amine](/img/structure/B5465453.png)
![2-{[4-(2-hydroxyethyl)piperidin-1-yl]sulfonyl}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5465458.png)
![2-(benzylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride](/img/structure/B5465471.png)

![2-[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]isonicotinamide](/img/structure/B5465479.png)

![6-[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5465488.png)
![N-methyl-1-{(2R,5S)-5-[(4-methylpyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B5465504.png)


